molecular formula C12H17NO4 B129773 Methyldopate CAS No. 6014-30-8

Methyldopate

Katalognummer: B129773
CAS-Nummer: 6014-30-8
Molekulargewicht: 239.27 g/mol
InChI-Schlüssel: SVEBYYWCXTVYCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyldopate is a chemical compound known for its use in the treatment of hypertension. It is an ethyl ester derivative of methyldopa, which is a centrally acting alpha-2 adrenergic agonist. This compound is particularly useful in clinical settings due to its solubility in water, making it suitable for intravenous administration .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Methyldopat-Hydrochlorid kann durch ein neuartiges Verfahren synthetisiert werden, bei dem Methyldopa in seine wasserfreie Form umgewandelt wird. Dieses wasserfreie Methyldopa wird dann in einer wasserfreien Chlorwasserstoffethanol-Lösung erhitzt, umgeschmolzen und kondensiert, um Methyldopat-Hydrochlorid zu erhalten . Die Ausbeute dieses Verfahrens beträgt etwa 70 %.

Industrielle Produktionsverfahren

Die industrielle Produktion von Methyldopat-Hydrochlorid umfasst das Lösen von Methyldopa in einer gesättigten Wasserstoffchloridlösung mit niedrigem Alkoholgehalt und das Erhitzen unter Rückflussbedingungen. Nach Beendigung der Reaktion wird das Lösungsmittel verdampft, und der Rückstand wird in dem entsprechenden Alkohol gelöst und gewaschen. Das Produkt wird dann unter Stickstoffschutz kristallisiert .

Analyse Chemischer Reaktionen

Oxidation Reactions

Methyldopa undergoes oxidative coupling reactions, which are critical for its analytical detection and characterization.

Key Reaction Conditions and Results

  • Oxidative Coupling with Schiff’s Base Reagent :
    Methyldopa reacts with a Schiff’s base reagent (R1: 2-methoxybenzaldehyde-4-phenyl-3-thiosemicarbazone) in acidic medium (2 M HCl) using potassium periodate (KIO₄) as an oxidizing agent. This produces a stable orange complex with maximum absorbance at 481 nm .

    • Optimal Conditions :

      ParameterValue
      Reagent (R1) volume3 mL (1% w/v)
      KIO₄ volume1.5 mL (0.25% w/v)
      Reaction time10 minutes
      Temperature25°C
    • Sensitivity :

      • Linear range: 5–40 µg/mL

      • Molar absorptivity: 6.082 × 10³ L·mol⁻¹·cm⁻¹

      • Limit of detection: 0.89 µg/mL .

  • Fluorometric Oxidation :
    Oxidation with potassium ferricyanide forms fluorescent derivatives, detectable via spectrofluorometry. Faded blanks and internal standards ensure accuracy .

Metabolic Pathways

Methyldopa’s metabolism involves enzymatic decarboxylation, hydroxylation, and conjugation:

Primary Metabolic Reactions

  • Decarboxylation :
    Catalyzed by aromatic L-amino acid decarboxylase (LAAD), methyldopa is converted to α-methyldopamine .

    MethyldopaLAADα methyldopamine+CO2\text{Methyldopa}\xrightarrow{\text{LAAD}}\alpha \text{ methyldopamine}+\text{CO}_2
  • Hydroxylation :
    α-methyldopamine is hydroxylated by dopamine β-hydroxylase (DBH) to form α-methylnorepinephrine , a false neurotransmitter .

    α methyldopamineDBHα methylnorepinephrine\alpha \text{ methyldopamine}\xrightarrow{\text{DBH}}\alpha \text{ methylnorepinephrine}
  • Conjugation :

    • Sulfation : ~50–70% of methyldopa is excreted as O-sulfate conjugates .

    • Glucuronidation : Minor pathway forming glucuronide derivatives .

Metabolite Excretion

MetaboliteExcretion RoutePercentage
Unchanged methyldopaUrine25%
α-Methyldopa mono-O-sulfateUrine64%
3-O-methyl-α-methyldopaUrine4%

Thermodynamic Interactions in Supercritical CO₂

Methyldopa’s solubility in supercritical CO₂ (ScCO₂) is critical for nanoparticle synthesis.

Solubility Data

Temperature (K)Pressure (MPa)Solubility (mole fraction ×10⁵)
31312–300.805–11.345
3433011.345 (max)
  • Enthalpy Values :

    • Total reaction enthalpy (Chrastil model): 34.35 kJ·mol⁻¹

    • Vaporization enthalpy (Bartle model): 56.87 kJ·mol⁻¹

    • Solvation enthalpy: −22.52 kJ·mol⁻¹ .

Model Performance

ModelAARD%
Kumar-Johnston (K-J)8.380.988
SRK-vdW223.030.903
PR-vdW226.420.837

FT-IR Spectroscopy

The oxidative coupling product exhibits characteristic peaks:

  • C=N stretch : 1658 cm⁻¹ (azomethine bond)

  • O–H stretch : 3433 cm⁻¹ (phenolic group)

  • C=O stretch : 1607 cm⁻¹ .

Isothermal Titration Calorimetry (ITC)

Methyldopa binds to MHC class II proteins with:

  • ΔH: −3.4 kcal/mol (enthalpy-driven)

  • ΔS: +15.9 cal/mol·K (entropy-driven) .

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism

Methyldopate functions as a centrally acting alpha-2 adrenergic agonist. It is converted in the body to alpha-methyl norepinephrine, which acts on central nervous system receptors to decrease sympathetic outflow. This results in reduced peripheral vascular resistance and lower blood pressure without significantly affecting cardiac output or renal blood flow, making it particularly useful in patients with renal insufficiency .

Clinical Applications

  • Hypertension Management
    • General Use : this compound is utilized for managing hypertension, especially in patients who may not tolerate other antihypertensives. It is often administered intravenously in acute settings or as an oral medication for chronic management .
    • Pregnancy : this compound is one of the few antihypertensive agents deemed safe during pregnancy due to its lack of teratogenic effects. It is frequently prescribed for pregnant women experiencing hypertension or pre-eclampsia .
  • Case Studies and Research Findings
    • A study involving 33 hypertensive patients showed that methyldopa (and by extension this compound) effectively reduced blood pressure levels significantly in both sitting and standing positions . However, side effects such as liver damage were noted, emphasizing the need for careful monitoring.
    • Research indicates that methyldopa may positively affect placental function in pre-eclampsia by altering angiogenic factor levels, which can be crucial for maternal and fetal health .
  • Liver Toxicity Cases
    • There have been documented cases of this compound-induced liver injury. For instance, a 29-year-old woman developed elevated liver enzymes after starting methyldopa during pregnancy; her liver function normalized after discontinuation of the drug . Another case highlighted chronic hepatitis following prolonged use, underscoring the importance of monitoring liver function in patients receiving this medication .

Data Table: Summary of Clinical Findings

Study/CasePatient DemographicsTreatment RegimenOutcomesSide Effects
JAMA Study33 hypertensive patientsMethyldopa>10% BP reduction in 61% (sitting), 71% (standing)Liver damage in 7 patients
Pre-eclampsia StudyPregnant women with PEMethyldopa + HydralazineDecreased serum sFlt-1 and sEng levelsNone reported
Liver Injury Case 129-year-old femaleMethyldopa 500 mg BIDElevated liver enzymes; normalized post-discontinuationLiver injury
Liver Injury Case 225-year-old femaleMethyldopa for 8 monthsChronic active hepatitis diagnosed; improved after stopping drugJaundice, nausea

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    Methyldopa: Die Stammverbindung von Methyldopat, die in ähnlicher Weise gegen Bluthochdruck eingesetzt wird.

    Clonidin: Ein weiterer zentral wirkender Alpha-2-Adrenozeptoragonist, der gegen Bluthochdruck eingesetzt wird.

    Labetalol: Ein Betablocker mit Alpha-Blocker-Aktivität, der gegen Bluthochdruck eingesetzt wird.

    Nifedipin: Ein Kalziumkanalblocker, der gegen Bluthochdruck eingesetzt wird.

    Hydralazin: Ein Vasodilatator, der gegen Bluthochdruck eingesetzt wird.

Einzigartigkeit

Methyldopat ist aufgrund seiner Wasserlöslichkeit einzigartig, die es für die intravenöse Verabreichung geeignet macht, was besonders bei hypertensiven Krisen nützlich ist. Seine Fähigkeit, im Körper in Methyldopa umgewandelt zu werden, ermöglicht es ihm, ähnliche therapeutische Wirkungen zu entfalten und gleichzeitig verschiedene Verabreichungswege anzubieten .

Biologische Aktivität

Methyldopate, a derivative of methyldopa, is primarily recognized for its antihypertensive properties. It acts as a centrally acting alpha-2 adrenergic agonist, which influences neurotransmitter release and modulates blood pressure. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

This compound is metabolized to α-methylnorepinephrine, which is an active metabolite that stimulates alpha-2 adrenergic receptors in the central nervous system. This stimulation results in decreased sympathetic outflow and reduced norepinephrine release, leading to vasodilation and lowered blood pressure. Additionally, this compound inhibits aromatic L-amino acid decarboxylase, reducing the synthesis of catecholamines such as dopamine and norepinephrine .

Pharmacokinetics

Absorption and Bioavailability:

  • This compound is administered intravenously, providing rapid onset of action.
  • The bioavailability of orally administered methyldopa is approximately 25%, with significant interindividual variability (8% to 62%) noted in studies .

Distribution:

  • The volume of distribution ranges from 0.19 to 0.32 L/kg for the apparent volume and 0.41 to 0.72 L/kg for the total volume .
  • This compound crosses the blood-brain barrier and is found in breast milk, indicating potential effects on breastfeeding infants .

Metabolism:

  • The drug undergoes extensive hepatic metabolism to form several metabolites, including α-methylnorepinephrine and α-methylepinephrine, which are pharmacologically active .

Case Studies and Trials

  • Resistant Hypertension Study:
    A study involving 23 patients with resistant hypertension demonstrated that this compound reduced systolic blood pressure from 153.67 mmHg to 135.23 mmHg (-18.44 mmHg) and diastolic blood pressure from 86.42 mmHg to 74.90 mmHg (-11.52 mmHg) over a treatment period .
  • Meta-Analysis Findings:
    A meta-analysis encompassing 12 randomized controlled trials with a total of 595 patients indicated that methyldopa lowers systolic blood pressure by approximately 13 mmHg and diastolic pressure by about 8 mmHg compared to placebo . The doses ranged from 500 mg to 2250 mg daily.
Study TypeNumber of PatientsSystolic BP Reduction (mmHg)Diastolic BP Reduction (mmHg)
Resistant Hypertension Study23-18.44-11.52
Meta-Analysis595-13-8

Eigenschaften

IUPAC Name

ethyl 2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-3-17-11(16)12(2,13)7-8-4-5-9(14)10(15)6-8/h4-6,14-15H,3,7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEBYYWCXTVYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859737
Record name Ethyl 3-hydroxy-alpha-methyltyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6014-30-8
Record name Methyldopate [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006014308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyldopate
Reactant of Route 2
Reactant of Route 2
Methyldopate
Reactant of Route 3
Reactant of Route 3
Methyldopate
Reactant of Route 4
Methyldopate
Reactant of Route 5
Methyldopate
Reactant of Route 6
Reactant of Route 6
Methyldopate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.